molecular formula C23H29N3O2 B13100624 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide CAS No. 919107-07-6

2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13100624
CAS No.: 919107-07-6
M. Wt: 379.5 g/mol
InChI Key: ZUCNLIAHXFSCNJ-UHFFFAOYSA-N
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Description

2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Alkylation: The 2-position of the indazole ring is alkylated using butyl halides under basic conditions.

    Methoxylation: The 3-position is methoxylated using methanol and a suitable catalyst.

    Amidation: The carboxylic acid group at the 6-position is converted to the carboxamide using 4-phenylbutylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.

    Substitution: The phenylbutyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Hydroxylated Derivatives: Formed from oxidation reactions.

    Amines: Formed from reduction of the carboxamide group.

    Substituted Indazoles: Formed from substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Used as a tool compound to study the function of indazole derivatives in biological systems.

    Industrial Chemistry:

Mechanism of Action

The exact mechanism of action of 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3-methoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.

    2-Butyl-3-methoxy-N-(4-methylbutyl)-2H-indazole-6-carboxamide: Has a methylbutyl group instead of a phenylbutyl group.

    2-Butyl-3-methoxy-N-(4-phenylpropyl)-2H-indazole-6-carboxamide: Has a phenylpropyl group instead of a phenylbutyl group.

Uniqueness

2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is unique due to the presence of the phenylbutyl group, which may confer distinct biological properties and enhance its interaction with specific molecular targets compared to other similar compounds.

Properties

CAS No.

919107-07-6

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-butyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C23H29N3O2/c1-3-4-16-26-23(28-2)20-14-13-19(17-21(20)25-26)22(27)24-15-9-8-12-18-10-6-5-7-11-18/h5-7,10-11,13-14,17H,3-4,8-9,12,15-16H2,1-2H3,(H,24,27)

InChI Key

ZUCNLIAHXFSCNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC

Origin of Product

United States

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